molecular formula C20H23N5O2S B2901812 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1428366-05-5

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2901812
CAS No.: 1428366-05-5
M. Wt: 397.5
InChI Key: SFKZZJSZKOMVCB-UHFFFAOYSA-N
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Description

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-2-methyl-6-(2-methylpropyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)10-25-19(27)18-15(11-23(3)22-18)21-20(25)28-12-17(26)24-9-8-14-6-4-5-7-16(14)24/h4-7,11,13H,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKZZJSZKOMVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NN(C=C2N=C1SCC(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions between indoline derivatives and pyrazolo-pyrimidine precursors under reflux conditions (e.g., using DMF or THF as solvents) .
  • Thioether linkage formation via nucleophilic substitution, requiring base catalysts like K₂CO₃ to activate the thiol group .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Optimization strategies include adjusting solvent polarity, reaction time (12–48 hours), and temperature (60–100°C) to maximize yield (reported range: 40–70%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., isobutyl group at C6) and thioether bond integrity .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected error <2 ppm) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect side products (e.g., unreacted indoline derivatives) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Initial screens should focus on:

  • Enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the pyrazolo-pyrimidine core’s known role in targeting ATP-binding pockets .
  • In vitro cytotoxicity testing (IC₅₀) using cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .
  • Solubility and stability profiling in PBS/DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Variability in synthetic batches (e.g., trace impurities affecting activity). Validate purity via LC-MS and repeat assays with independently synthesized batches .
  • Assay conditions (e.g., pH, co-solvents). Standardize protocols using reference inhibitors and include positive controls .
  • Cell line heterogeneity . Use isogenic cell models or primary cells to reduce genetic variability .

Q. What strategies can improve the compound’s synthetic yield and scalability?

Advanced optimization techniques:

  • Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, catalyst loading) .
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Flow chemistry for scalable thioether bond formation, minimizing side reactions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR approaches include:

  • Systematic substitution of the indolin-1-yl, isobutyl, or methyl groups to assess impact on bioactivity . Example: Replace isobutyl with cyclopropyl to test steric effects .
  • Comparative analysis with analogs (e.g., pyrazolo[3,4-d]pyrimidines vs. thiazolo[4,5-d]pyrimidines) to identify core-specific interactions .
  • Computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What methodologies are suitable for studying its metabolic stability and degradation pathways?

  • In vitro microsomal assays (human liver microsomes) to identify phase I metabolites .
  • LC-MS/MS fragmentation patterns to trace degradation products (e.g., hydrolysis of the thioether bond under acidic conditions) .
  • Isotopic labeling (e.g., ¹⁴C at the oxoethyl group) to quantify bioaccumulation in animal models .

Q. How can researchers investigate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout screens to identify genetic dependencies (e.g., target kinases) .
  • Thermal proteome profiling (TPP) to map protein-binding partners in cell lysates .
  • In vivo pharmacokinetics (Cmax, AUC) in rodent models to correlate exposure with efficacy/toxicity .

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